20-Hydroxycholesterol

Catalog No.
S577398
CAS No.
516-72-3
M.F
C27H46O2
M. Wt
402.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
20-Hydroxycholesterol

CAS Number

516-72-3

Product Name

20-Hydroxycholesterol

IUPAC Name

(3S,8S,9S,10R,13S,14S,17S)-17-[(2R)-2-hydroxy-6-methylheptan-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol

Molecular Formula

C27H46O2

Molecular Weight

402.7 g/mol

InChI

InChI=1S/C27H46O2/c1-18(2)7-6-14-27(5,29)24-11-10-22-21-9-8-19-17-20(28)12-15-25(19,3)23(21)13-16-26(22,24)4/h8,18,20-24,28-29H,6-7,9-17H2,1-5H3/t20-,21-,22-,23-,24-,25-,26-,27+/m0/s1

InChI Key

MCKLJFJEQRYRQT-MGNSQDQZSA-N

SMILES

CC(C)CCCC(C)(C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C)O

Synonyms

(20S)-20-hydroxycholesterol, (20S)-cholest-5-ene-3 beta,20-diol, 20 alpha-hydroxycholesterol, 20-hydroxycholesterol, 20-hydroxycholesterol, (3beta,20 xi)-isomer, 20-hydroxycholesterol, 3H-labeled, (3beta,20 xi)-isomer, 20alpha-hydroxycholesterol, 20R-hydroxycholesterol

Canonical SMILES

CC(C)CCCC(C)(C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C)O

Isomeric SMILES

CC(C)CCC[C@](C)([C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)O)C)C)O

Bone health:

  • Studies suggest that 20-hydroxycholesterol may promote bone formation by stimulating the differentiation of mesenchymal stem cells into bone cells. )
  • Research suggests it might achieve this through the activation of specific signaling pathways within these cells. )
  • Further investigation is needed to understand the complete mechanisms and potential therapeutic applications for bone-related conditions.

Cellular signaling:

  • Researchers are exploring the role of 20-hydroxycholesterol in various cellular signaling pathways, including those involved in cholesterol homeostasis, inflammation, and cell death. )
  • Understanding how 20-hydroxycholesterol interacts with these pathways could provide insights into various disease processes.

Other areas of investigation:

  • The scientific community is also exploring the potential involvement of 20-hydroxycholesterol in other areas, including:
    • Neurodegenerative diseases: Research is ongoing to investigate its potential role in the development and progression of these conditions.
    • Cancer: Studies are examining its possible influence on cancer cell proliferation and survival.

20-Hydroxycholesterol is a steroid belonging to the oxysterol class []. It's a hydroxylated derivative of cholesterol, meaning it has an additional hydroxyl group (OH) attached to its carbon atom at position 20 []. 20S-OHC is produced naturally in the human body as a metabolite of cholesterol []. Research suggests it plays important roles in development, cellular signaling, and potentially even diseases [, ].


Molecular Structure Analysis

20-Hydroxycholesterol shares the core structure of four fused rings common to steroids []. The key feature is the hydroxyl group (OH) attached to the 20th carbon atom. This seemingly minor addition alters the molecule's properties, making it more polar and affecting its interaction with other molecules []. The stereochemistry, meaning the spatial arrangement of atoms, also plays a role. The naturally occurring form is 20(S)-hydroxycholesterol, where the hydroxyl group has a specific left-handed orientation [].


Chemical Reactions Analysis

The specific biosynthesis pathway of 20-Hydroxycholesterol within the human body is still under investigation []. However, research suggests it's likely formed through the action of enzymes like CYP4A27 on cholesterol [].

The chemical reactions involving 20-Hydroxycholesterol are not extensively documented in scientific literature. However, due to its hydroxyl group, it can potentially participate in reactions typical of alcohols, such as esterification or etherification under specific laboratory conditions [].


Physical And Chemical Properties Analysis

  • Melting Point: 182-184 °C []
  • Boiling Point: Decomposes before boiling []
  • Solubility: Poorly soluble in water, but soluble in organic solvents like chloroform and ethanol []
  • Stability: Relatively stable under physiological conditions []

20-Hydroxycholesterol has emerged as a significant signaling molecule in the Hedgehog (Hh) pathway, which is crucial for embryonic development and tissue repair [, ]. It acts as an allosteric activator of the Smoothened (Smo) receptor, a key component of the Hh pathway []. By binding to Smo, 20-Hydroxycholesterol initiates a cascade of events leading to cellular responses regulated by the Hh pathway []. Additionally, recent research suggests 20-Hydroxycholesterol might also interact with the sigma-2 receptor, potentially impacting cellular functions [].

Physical Description

Solid

XLogP3

6.9

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

2

Exact Mass

402.349780706 g/mol

Monoisotopic Mass

402.349780706 g/mol

Heavy Atom Count

29

Appearance

Assay:≥98%A crystalline solid

UNII

30060WAL99

Other CAS

516-72-3

Wikipedia

20S-Hydroxycholesterol

Use Classification

Lipids -> Sterol Lipids [ST] -> Sterols [ST01] -> Cholesterol and derivatives [ST0101]

Dates

Modify: 2023-08-15
Nachtergaele et al. Oxysterols are allosteric activators of the oncoprotein Smoothened. Nature Chemical Biology, doi: 10.1038/nchembio.765, published online 8 January 2012 http://www.nature.com/naturechemicalbiology
Cheng et al. A proteome-wide map of 20(S)-hydroxycholesterol interactors in cell membranes. Nature Chemical Biology, DOI: 10.1038/s41589-021-00907-2, published online 19 November 2021

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